molecular formula C15H19ClN4O4 B11554327 (3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11554327
M. Wt: 354.79 g/mol
InChI Key: VFASKSMFFZCOPT-GIJQJNRQSA-N
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Description

(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydrazinylidene moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylamine with a suitable hydrazine derivative, followed by the introduction of the nitrophenyl group through a coupling reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its nitrophenyl group may interact with oxidative enzymes, leading to the generation of reactive oxygen species that can induce cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares structural similarities with the nitrophenyl group.

    Ammonium thiocyanate: Contains a similar hydrazinylidene moiety.

Uniqueness

(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules, while the nitrophenyl and hydrazinylidene groups contribute to its diverse chemical behavior.

Properties

Molecular Formula

C15H19ClN4O4

Molecular Weight

354.79 g/mol

IUPAC Name

N-[(E)-[4-(tert-butylamino)-4-oxobutan-2-ylidene]amino]-3-chloro-4-nitrobenzamide

InChI

InChI=1S/C15H19ClN4O4/c1-9(7-13(21)17-15(2,3)4)18-19-14(22)10-5-6-12(20(23)24)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,21)(H,19,22)/b18-9+

InChI Key

VFASKSMFFZCOPT-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC(C)(C)C

Origin of Product

United States

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